2-[p-(2-Thenoyl)phenyl]acetonitrile
Description
While direct data on 2-[p-(2-Thenoyl)phenyl]acetonitrile is unavailable in the provided evidence, its structure can be inferred as an acetonitrile derivative featuring a phenyl ring substituted with a 2-thenoyl group (a thiophene-2-carbonyl moiety). This compound likely exhibits unique electronic and steric properties due to the electron-withdrawing nature of the nitrile group and the aromatic thiophene system. Such structural features may render it valuable in organic synthesis, pharmaceutical intermediates, or materials science.
Properties
Molecular Formula |
C13H9NOS |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-[4-(thiophene-2-carbonyl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NOS/c14-8-7-10-3-5-11(6-4-10)13(15)12-2-1-9-16-12/h1-6,9H,7H2 |
InChI Key |
AOGANZNOPOBIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties from the evidence:
Key Observations :
- Electronic Effects : Substituents like hydroxyl () or methoxyethoxy () enhance polarity, improving solubility in polar media. The chloroacetyl group () increases electrophilicity, favoring nucleophilic attack.
- Steric Effects: Bulky groups (e.g., ethylamino in ) may hinder reactivity at the nitrile site, directing reactions to other functional groups.
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